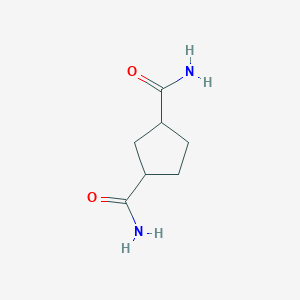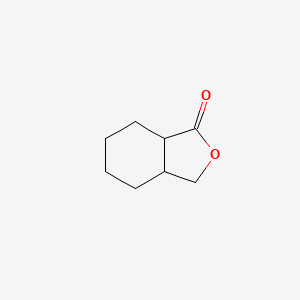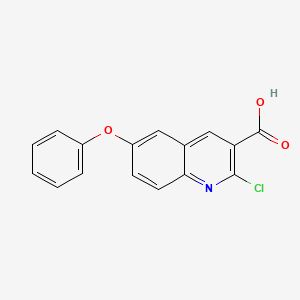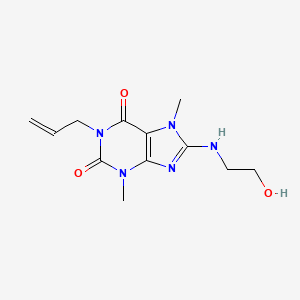
Cyclopentane-1,3-dicarboxamide
Overview
Description
Cyclopentane-1,3-dicarboxamide is an organic compound with the molecular formula C7H12N2O2 It consists of a cyclopentane ring substituted with two carboxamide groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentane-1,3-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentane-1,3-dicarboxylic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the amide bonds.
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Cyclopentane-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Cyclopentane-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-diamine.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Cyclopentane-1,3-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its bioactivity.
Industry: this compound is used in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentane-1,3-dicarboxamide involves its interaction with specific molecular targets. The amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a subject of interest in drug discovery and development.
Comparison with Similar Compounds
Cyclopentane-1,2-dicarboxamide: Similar structure but with carboxamide groups at the 1 and 2 positions.
Cyclohexane-1,3-dicarboxamide: Similar functional groups but with a six-membered ring.
Cyclopentane-1,3-dicarboxylic acid: The carboxylic acid analogue of cyclopentane-1,3-dicarboxamide.
Uniqueness: this compound is unique due to its specific ring structure and the positioning of the amide groups, which confer distinct reactivity and potential applications compared to its analogues. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
IUPAC Name |
cyclopentane-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-6(10)4-1-2-5(3-4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYUQCRBRUNRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(3,4-dichlorophenyl)methyl]-1H-imidazol-4-yl}methanamine dihydrochloride](/img/structure/B8008469.png)

![3-[(4-Anilinopyrimidin-2-yl)amino]benzoic acid](/img/structure/B8008499.png)


![7-Methoxytetrazolo[1,5-a]quinoline-4-carboxylic acid](/img/structure/B8008520.png)

![(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B8008536.png)


![7-[(Z)-3-chlorobut-2-enyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B8008552.png)


